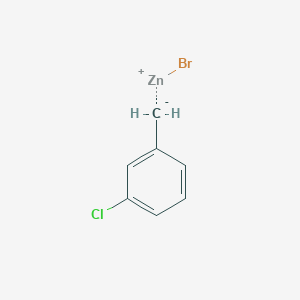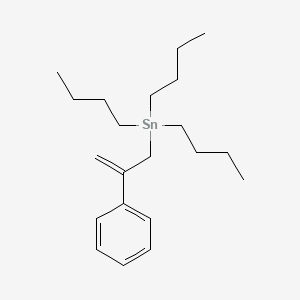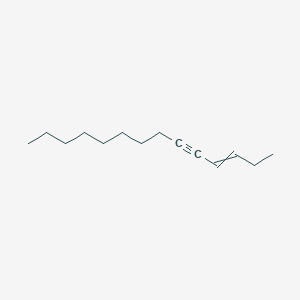
Bromozinc(1+);1-chloro-3-methanidylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bromozinc(1+);1-chloro-3-methanidylbenzene: is an organometallic compound that features a bromozinc cation and a benzene ring substituted with a chlorine atom and a methanidyl group
準備方法
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One common method for preparing bromozinc(1+);1-chloro-3-methanidylbenzene involves the reaction of 1-chloro-3-methanidylbenzene with zinc bromide in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically occurs under an inert atmosphere to prevent oxidation.
Direct Metalation: Another method involves the direct metalation of 1-chloro-3-methanidylbenzene using a zinc source, such as zinc dust, in the presence of a halogenating agent like bromine.
Industrial Production Methods: Industrial production of this compound may involve large-scale Grignard reactions or direct metalation processes, optimized for yield and purity. The choice of method depends on factors such as cost, availability of raw materials, and desired scale of production.
化学反応の分析
Types of Reactions:
Substitution Reactions: Bromozinc(1+);1-chloro-3-methanidylbenzene can undergo nucleophilic substitution reactions, where the bromozinc cation is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, particularly involving the zinc center.
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as alkoxides, amines, and thiolates. Reactions are typically carried out in polar aprotic solvents.
Oxidation-Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.
Major Products:
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation-Reduction: Products vary depending on the specific reaction but may include oxidized or reduced forms of the original compound.
Coupling Reactions: Biaryl compounds are the major products of coupling reactions.
科学的研究の応用
Chemistry:
Synthesis of Complex Molecules: Bromozinc(1+);1-chloro-3-methanidylbenzene is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can serve as a catalyst or catalyst precursor in various organic reactions.
Biology and Medicine:
Drug Development: The compound’s unique reactivity makes it a potential candidate for the development of new pharmaceuticals.
Bioconjugation: It can be used in bioconjugation reactions to attach biomolecules to synthetic scaffolds.
Industry:
Material Science: The compound is used in the synthesis of materials with specific electronic or optical properties.
Agriculture: It may be used in the development of agrochemicals.
作用機序
Mechanism:
Nucleophilic Substitution: The bromozinc cation acts as a leaving group, allowing nucleophiles to attack the benzene ring.
Oxidation-Reduction: The zinc center undergoes changes in oxidation state, facilitating electron transfer reactions.
Coupling Reactions: The compound participates in palladium-catalyzed cross-coupling reactions, forming new carbon-carbon bonds.
Molecular Targets and Pathways:
Nucleophilic Substitution: Targets include electrophilic centers on the benzene ring.
Oxidation-Reduction: Pathways involve electron transfer to or from the zinc center.
Coupling Reactions: Pathways involve the formation of palladium complexes and subsequent reductive elimination.
類似化合物との比較
1-Bromo-3-chlorobenzene: Similar in structure but lacks the zinc cation, leading to different reactivity.
1-Iodo-3-methanidylbenzene: Similar in structure but contains an iodine atom instead of a bromine atom, affecting its reactivity and applications.
1-Chloro-3-methanidylbenzene: Lacks the bromozinc cation, resulting in different chemical properties.
Uniqueness:
Reactivity: The presence of the bromozinc cation imparts unique reactivity patterns, making bromozinc(1+);1-chloro-3-methanidylbenzene a valuable compound in organic synthesis.
Applications: Its ability to participate in a wide range of reactions makes it versatile for various scientific and industrial applications.
特性
| 175692-99-6 | |
分子式 |
C7H6BrClZn |
分子量 |
270.9 g/mol |
IUPAC名 |
bromozinc(1+);1-chloro-3-methanidylbenzene |
InChI |
InChI=1S/C7H6Cl.BrH.Zn/c1-6-3-2-4-7(8)5-6;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
PEGARINHMSRQQY-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC(=CC=C1)Cl.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(benzo[d][1,3]dioxol-5-yl)-6-ethyl-7-hydroxy-2-propyl-4H-chromen-4-one](/img/structure/B14263188.png)




![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexanal](/img/structure/B14263232.png)


